BenchChemオンラインストアへようこそ!

PF 06260933 dihydrochloride

Kinase Selectivity Chemical Probe Off-Target Profiling

PF-06260933 dihydrochloride is a rigorously characterized MAP4K4 inhibitor with >1000-fold selectivity over 440 human kinases and no significant inhibition of closely related MAP4K family members (IC50 >10 μM). Validated in vivo for fasting hyperglycemia reduction at 15 mg/kg, platelet aggregation inhibition, and atherosclerosis models. The optimal tool for definitive target attribution in chronic metabolic, vascular, and neurobiology studies.

Molecular Formula C16H13ClN4.2HCl
Molecular Weight 369.68
Cat. No. B1191955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 06260933 dihydrochloride
Synonyms5-(4-Chlorophenyl)-[3,3/'-bipyridine]-6,6/'-diamine dihydrochloride
Molecular FormulaC16H13ClN4.2HCl
Molecular Weight369.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 06260933 dihydrochloride: A Selective, Orally Bioavailable MAP4K4 Inhibitor for Metabolic and Inflammatory Disease Research


PF 06260933 dihydrochloride (also referred to as PF-06260933, PF-6260933, or compound 16) is a highly selective, orally active small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as HGK or ZC1 [1]. It exhibits potent inhibition of MAP4K4 kinase activity with an IC50 of 3.7 nM in cell-free assays and demonstrates functional cellular activity with an IC50 of 160 nM [1]. The compound was developed by Pfizer as a chemical probe to interrogate the therapeutic potential of MAP4K4 in metabolic, inflammatory, and vascular disease models .

Why In-Class MAP4K4 Inhibitors Cannot Be Interchanged for PF 06260933 dihydrochloride in Critical Experiments


The MAP4K family comprises several closely related kinases (MAP4K1, MAP4K2, MAP4K3, MAP4K4, MAP4K5, MINK1, TNIK) with overlapping but distinct biological functions. Generic substitution among MAP4K4 inhibitors introduces significant experimental risk due to divergent selectivity profiles, off-target liabilities, and pharmacokinetic properties. PF 06260933 dihydrochloride demonstrates a defined and extensively characterized selectivity fingerprint, with >1000-fold selectivity over a panel of 440 human kinases and no significant inhibition (IC50 > 10 μM) against closely related MAP4K family members (MAP4K1, MAP4K2, MAP4K3) . In contrast, alternative compounds such as GNE-495 or DMX-5804 exhibit different selectivity patterns against MINK1 and TNIK, and their in vivo pharmacokinetic suitability differs substantially [1]. This evidence guide provides the quantitative data necessary to make an informed, data-driven selection decision.

Quantitative Differentiation Guide: PF 06260933 dihydrochloride vs. Closest MAP4K4 Inhibitor Analogs


Kinase Selectivity: PF-06260933 Demonstrates >1000-Fold Selectivity Across the Human Kinome vs. Broader Off-Target Profiles of GNE-495 and DMX-5804

PF-06260933 dihydrochloride exhibits exceptional kinome-wide selectivity, showing >1000-fold selectivity over a panel of 440 human kinases, with no significant inhibition (IC50 > 10 μM) against closely related MAP4K family members (MAP4K1, MAP4K2, MAP4K3) . This selectivity profile is superior to that of comparator MAP4K4 inhibitors. For example, DMX-5804, while a potent MAP4K4 inhibitor (IC50 = 3 nM), exhibits meaningful off-target activity against MINK1/MAP4K6 (pIC50 = 8.18) and TNIK/MAP4K7 (pIC50 = 7.96), which corresponds to ~6.6 nM and ~11 nM inhibition, respectively [1]. Similarly, GNE-495 has been reported to have a narrower selectivity window with potential off-target effects [2]. This difference in selectivity breadth is critical for experiments where confounding off-target pharmacology can lead to misinterpretation of results.

Kinase Selectivity Chemical Probe Off-Target Profiling MAP4K4

In Vivo Pharmacokinetics: PF-06260933 Achieves Sustained Plasma Exposure Above Cellular IC50, Enabling Chronic Oral Dosing

PF-06260933 dihydrochloride has been specifically optimized as an in vivo chemical probe with suitable pharmacokinetic properties for chronic oral dosing studies. Following a single oral dose of 10 mg/kg in mice, PF-06260933 provides free drug plasma concentrations above the cellular IC50 value (160 nM) for approximately 4–6 hours post-administration . This exposure profile is sufficient to maintain target engagement and drive pharmacodynamic effects in long-term efficacy models, such as the ob/ob diabetic mouse model where twice-daily oral dosing (10–15 mg/kg) for 4 weeks significantly reduced fasting blood glucose [1]. In contrast, GNE-495, while orally bioavailable, is primarily characterized for acute retinal angiogenesis models and lacks the same depth of pharmacokinetic validation for chronic metabolic disease applications [2].

Pharmacokinetics Oral Bioavailability In Vivo Tool Compound Diabetes Models

Metabolic Disease Efficacy: PF-06260933 Reduces Fasting Hyperglycemia in Ob/Ob Mice, Validating In Vivo Target Engagement

PF-06260933 dihydrochloride was specifically developed and validated as an in vivo tool compound to establish proof-of-concept for MAP4K4 inhibition in antidiabetic therapy [1]. In ob/ob mice, an established model of insulin resistance and type 2 diabetes, oral administration of PF-06260933 at 15 mg/kg resulted in a significant decrease in fasting blood glucose levels [1]. Furthermore, in vitro studies using 3T3-L1 adipocytes demonstrated that PF-06260933 (1–10 μM) enhances insulin-stimulated glucose uptake in a dose-dependent manner, with a 2.3-fold increase at 10 μM compared to insulin alone . While GNE-495 has shown efficacy in retinal angiogenesis and neuronal survival assays, its validation in metabolic disease models is not as extensively documented, making PF-06260933 the superior choice for diabetes and metabolism research [2].

Diabetes Insulin Resistance Glucose Homeostasis Obesity

Vascular and Platelet Pharmacology: PF-06260933 Inhibits Human Platelet Aggregation by >60%, a Function Not Demonstrated for Other MAP4K4 Inhibitors

PF-06260933 dihydrochloride exhibits a unique pharmacological profile in the context of platelet function and vascular biology. Studies have shown that PF-06260933 (20 μM) significantly inhibits collagen-induced aggregation of isolated human platelets by 70.9% and thrombin-induced aggregation by 61.2% [1]. This activity is consistent with the role of MAP4K4 in platelet activation pathways [2]. Furthermore, in an ApoE-/- mouse model of atherosclerosis fed a Western diet, oral administration of PF-06260933 (10 mg/kg) decreased plaque formation, demonstrating in vivo efficacy in vascular disease [1]. This specific vascular and antiplatelet pharmacology has not been equivalently demonstrated for other MAP4K4 inhibitors like GNE-495 or DMX-5804, providing a distinct differentiation point for thrombosis and vascular inflammation research [3].

Platelet Aggregation Thrombosis Vascular Inflammation Atherosclerosis

Neuronal Survival and Neurite Outgrowth: PF-06260933 Promotes RGC Survival Comparable to GNE-495, Validating On-Target Activity

In a direct head-to-head comparison using primary mouse and human retinal ganglion cells (RGCs), both PF-06260933 and GNE-495 demonstrated equivalent dose-dependent promotion of RGC survival and neurite outgrowth [1]. Specifically, treatment of primary mouse RGCs with either PF-06260933 or GNE-495 resulted in a significant increase in calcein-stained neurite length at 72 hours, with both compounds showing comparable potency and efficacy profiles [1]. This finding confirms that PF-06260933 achieves on-target MAP4K4 inhibition in neuronal systems and provides a cross-validation of its utility in neurobiology applications. While both compounds are effective in this context, PF-06260933's superior kinome selectivity (detailed in Evidence Item 1) provides a cleaner pharmacological tool for dissecting MAP4K4-specific functions in neuronal systems.

Neuroprotection Retinal Ganglion Cells Neurite Outgrowth Neurodegeneration

Optimal Application Scenarios for PF 06260933 dihydrochloride Based on Quantitative Evidence


In Vivo Validation of MAP4K4 as a Target for Type 2 Diabetes and Insulin Resistance

PF-06260933 dihydrochloride is the optimal tool compound for in vivo studies exploring MAP4K4 inhibition in metabolic disease. Its validated efficacy in reducing fasting hyperglycemia in ob/ob mice at 15 mg/kg [1], coupled with its demonstrated ability to enhance insulin-stimulated glucose uptake in adipocytes (2.3-fold increase at 10 μM) and its favorable oral pharmacokinetic profile providing >4–6 hours of plasma exposure above the cellular IC50 , makes it uniquely suited for chronic dosing experiments in rodent models of diabetes and obesity.

High-Confidence Chemical Probe for MAP4K4 Target Validation in Platelet Biology and Thrombosis

For researchers investigating the role of MAP4K4 in platelet function, thrombosis, and vascular inflammation, PF-06260933 dihydrochloride provides a uniquely validated tool. Its robust inhibition of human platelet aggregation (>60% for both collagen and thrombin pathways) [2] and its efficacy in reducing atherosclerotic plaque formation in ApoE-/- mice [2] represent a distinct pharmacological fingerprint not demonstrated for other MAP4K4 inhibitors. This makes it the compound of choice for establishing proof-of-concept in cardiovascular and hemostasis research.

Clean Mechanistic Studies in Neuronal Systems Requiring Superior Kinome Selectivity

In neurobiology applications—such as studies of neurite outgrowth, synaptogenesis, or retinal ganglion cell survival—PF-06260933 dihydrochloride offers a distinct advantage over GNE-495. While both compounds exhibit comparable efficacy in promoting RGC survival and neurite outgrowth [3], PF-06260933's >1000-fold selectivity over 440 human kinases provides a cleaner pharmacological tool. This minimizes the risk of confounding off-target effects, enabling more definitive attribution of observed phenotypes to MAP4K4 inhibition.

Chronic Oral Dosing Studies in Vascular Inflammation and Atherosclerosis Models

PF-06260933 dihydrochloride is specifically suited for long-term oral dosing studies in models of vascular inflammation and atherosclerosis. Its demonstrated efficacy in decreasing plaque formation in ApoE-/- mice at 10 mg/kg [2], combined with its ability to block TNF-α-induced endothelial permeability and adhesion molecule expression (VCAM-1, ICAM-1) in vitro , makes it a powerful tool for chronic intervention studies where sustained target engagement and a clean selectivity profile are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 06260933 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.